molecular formula C18H13ClN2O2 B11816062 3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No.: B11816062
M. Wt: 324.8 g/mol
InChI Key: NYYLBJDRNSRGFM-UHFFFAOYSA-N
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Description

3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a pyrazole-based compound featuring a 3-chlorophenyl substituent on the pyrazole ring and an acrylic acid moiety.

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

3-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C18H13ClN2O2/c19-15-6-4-5-13(11-15)18-14(9-10-17(22)23)12-21(20-18)16-7-2-1-3-8-16/h1-12H,(H,22,23)

InChI Key

NYYLBJDRNSRGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclocondensation

A common route involves reacting 3-chlorophenylhydrazine hydrochloride with a β-keto ester or diketone. For example, 4-chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in ethanol under reflux to form the pyrazole intermediate. Sodium ethoxide (31.6 g, 0.46 mol) facilitates deprotonation, while acrylamide (21.52 g, 0.3 mol) introduces the acryloyl group. The reaction proceeds at 80°C for 6 hours, achieving a 79.8% yield.

Vilsmeier-Haack Formylation

In an alternative approach, hydrazones undergo formylation using phosphorus oxychloride (POCl₃) to generate 4-formylpyrazole intermediates. This method ensures regioselectivity at the pyrazole C4 position, critical for subsequent Knövenagel condensation.

Optimization Parameters

Solvent Effects

  • Ethanol : Preferred for cyclocondensation due to its polarity and ability to dissolve both hydrazines and diketones.

  • Acetic Acid : Enhances Knövenagel condensation rates via proton donation.

  • Anisole/Cyclopentyl Methyl Ether : Used in purification to isolate crystalline product (99.4% purity).

Temperature and Catalysts

  • 80°C : Optimal for pyrazole cyclization, balancing reaction speed and side-product formation.

  • FeCl₃·6H₂O : Catalyzes oxidative dehydrogenation during acrylation, reducing reaction time by 30%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)Reference
Hydrazine-Diketone4-Chlorophenylhydrazine, β-keto esterEthanol, 80°C, 6 h79.898.9
Vilsmeier-KnövenagelHydrazones, POCl₃, malonic acidAcetic acid, 120°C, 8 h85>90
Michael AdditionArylpyrazole, methyl acrylateFeCl₃, 80°C, 8 h (air oxidation)7597

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg batches) employs continuous flow reactors to maintain temperature control and reduce hazardous reagent handling (e.g., POCl₃). Post-synthesis purification via cooling crystallization in anisole at -10°C achieves 86.7% recovery.

Challenges and Solutions

  • Regioselectivity : Competing reactions at pyrazole C3/C5 positions are mitigated by electron-withdrawing groups (e.g., -Cl) that direct formylation to C4.

  • Purification : Polymorph control (e.g., monoclinic Form I) is achieved using cyclopentyl methyl ether, ensuring consistent crystallinity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this specific acrylic acid derivative, exhibit significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidisNot specifiedNot specified

The compound's efficacy against biofilm formation has been highlighted, showing potential advantages over conventional antibiotics like Ciprofloxacin.

Anticancer Properties

The compound has been investigated for its potential anticancer activities. Its mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation, leading to apoptosis. The interaction with various biological targets suggests that it could serve as a therapeutic agent in cancer treatment.

Synthetic Routes

The synthesis of 3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Starting with phenylhydrazine and appropriate aldehydes to form hydrazones.
  • Cyclization : Converting hydrazones into pyrazole rings through cyclization reactions.
  • Acrylic Acid Attachment : Finally, the acrylic acid moiety is introduced through esterification or similar reactions.

Industrial Production

For industrial applications, optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may enhance efficiency in producing this compound at scale.

Material Science Applications

3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can also be utilized in developing advanced materials. Its unique structure allows it to serve as a building block for synthesizing polymers and coatings with enhanced properties.

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of this compound against a panel of Gram-positive bacteria. The results indicated that it possessed significant inhibitory effects on Staphylococcus aureus and Staphylococcus epidermidis, outperforming several standard antibiotics in biofilm inhibition assays.

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the anticancer properties of the compound demonstrated its ability to inhibit the proliferation of breast cancer cells in vitro. The mechanism involved the modulation of signaling pathways critical for cell survival, suggesting potential for development into a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Inhibiting or activating specific proteins: Affecting cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features, physicochemical properties, and biological activities of the target compound with its analogues:

Compound Name Substituents on Pyrazole Ring Key Functional Groups Bioactivity (IC50/EC50) logP Reference ID
Target Compound 3-(3-Chlorophenyl), 1-phenyl Acrylic acid Not reported ~3.2* -
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid 1,3-Diphenyl Acrylic acid Anticancer (MCF-7: 2.13 µM) 2.8
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide 3-Thiophene, 1-phenyl Acrylamide, cyano Tubulin inhibition (66.4%) 3.5
(E)-3-[3-(Pyridin-4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide 3-Pyridinyl, 1-phenyl Acrylamide COX-2 inhibition (IC50: 0.8 µM) 2.1
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic acid 4-Hydroxy-3,5-dimethoxyphenyl Acrylic acid Antioxidant (EC50: 12 µM) 1.7

*Estimated using OSIRIS Property Explorer.

Key Observations:

  • Substituent Effects: Chlorophenyl vs. Thiophene-containing derivatives exhibit moderate logP (~3.5) and notable tubulin inhibition . Methoxy/Hydroxy Groups: Polar substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) lower logP (~1.7) and improve antioxidant activity, as seen in plant-derived analogues .
  • Functional Group Impact: Acrylic acid derivatives (target compound, 3-(1,3-diphenyl) analogue) show salt-forming ability, aiding solubility in physiological conditions. Acrylamide derivatives (e.g., 2-cyano compound) exhibit stronger enzyme inhibition due to hydrogen bonding with residues like ASN 249 in tubulin .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility: The target compound’s estimated logP (~3.2) suggests moderate lipophilicity, aligning with analogues like the 2-cyanoacrylamide derivative (logP 3.5). Polar substituents (e.g., pyridinyl) reduce logP, enhancing aqueous solubility .
  • Drug-Likeness : In silico studies of pyrazole-chalcone hybrids indicate compliance with Lipinski’s rules (MW < 500, NROTB ≤ 5), suggesting favorable oral bioavailability for the target compound .

Biological Activity

3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a compound that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article reviews its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is C18H13ClN2O2C_{18}H_{13}ClN_2O_2 with a molecular weight of approximately 324.76 g/mol. The structure features a pyrazole ring and an acrylic acid moiety, which contribute to its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this specific acrylic acid derivative, possess notable antimicrobial activities. A study evaluated various pyrazole derivatives against common pathogens, revealing the following findings:

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid0.220.2585%
Ciprofloxacin0.51.060%

The compound demonstrated a minimum inhibitory concentration (MIC) of 0.22 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in biofilm inhibition .

Anticancer Activity

In vitro studies have shown that the compound can induce reactive oxygen species (ROS) generation in cancer cells, leading to apoptosis. For instance, in experiments involving MIA PaCa-2 pancreatic cancer cells, the compound exhibited the following effects:

ParameterResult
ROS GenerationIncreased
Apoptosis InductionSignificant
IC50 (μM)12.27 - 31.64

These findings suggest that the compound may act as an anticancer agent by disrupting cellular redox homeostasis through glutathione depletion .

Synthesis Methods

The synthesis of 3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the acrylic acid moiety. The synthetic route is crucial for determining the yield and purity of the final product.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Evaluation : A series of experiments highlighted its effectiveness against various bacterial strains, showing lower MIC values compared to established antibiotics.
  • Cancer Cell Studies : Research demonstrated its ability to induce apoptosis in pancreatic cancer cells through ROS generation, suggesting potential for therapeutic applications in oncology.

Q & A

Basic: What are the established synthetic routes for 3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via multi-step protocols. A common approach involves:

  • Nucleophilic substitution : Reacting 1-aryl-5-chloro-pyrazole intermediates with phenolic derivatives in the presence of K₂CO₃ as a base catalyst (e.g., for pyrazole ring functionalization) .
  • Condensation reactions : Combining acetyl coumarins with pyrazole aldehydes in ethanol under reflux to form acryloyl derivatives .
  • Acid chloride formation : Using triphosgene or phenylchloroform as chlorinating agents with Lewis acid catalysts (e.g., ZnO) for acylation steps .
    Key factors :
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature control : Reflux conditions (~80°C) optimize condensation efficiency .
  • Catalyst selection : Lewis acids like ZrCl₄ improve chlorination yields by stabilizing reactive intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the pyrazole and phenyl rings. For example, the acryloyl group’s conjugated double bond shows characteristic deshielding (~δ 6.5–7.5 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms dihedral angles between aromatic rings (e.g., 45–65° between pyrazole and chlorophenyl groups) and hydrogen-bonding networks critical for stability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 365.08) and detects fragmentation patterns indicative of chlorine substituents .

Basic: How does the acryloyl moiety influence the compound’s reactivity in further derivatization?

Methodological Answer:
The α,β-unsaturated carbonyl group in the acryloyl moiety enables:

  • Michael addition : Reaction with nucleophiles (e.g., amines, thiols) at the β-carbon, forming substituted derivatives. Ethanol/THF mixtures at 25–40°C are optimal for regioselectivity .
  • Cycloaddition : Participation in [4+2] Diels-Alder reactions with dienes under thermal activation (e.g., 100°C in toluene) to generate polycyclic structures .
  • Photochemical reactivity : UV irradiation induces E/Z isomerization, which can be monitored via UV-Vis spectroscopy (λ~280 nm) .

Advanced: How can computational modeling predict electronic properties relevant to biological activity?

Methodological Answer:

  • DFT calculations : Using Gaussian09 with B3LYP/6-31G(d,p) basis sets to map frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating electron-deficient regions prone to nucleophilic attack .
  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., cyclooxygenase-2). The chlorophenyl group shows hydrophobic interactions with active-site residues (e.g., Val523), while the acryloyl moiety hydrogen-bonds with Ser530 .
  • MD simulations : GROMACS evaluates stability in aqueous environments, revealing torsional flexibility in the pyrazole-acryloyl linkage (RMSD < 2.0 Å over 50 ns) .

Advanced: What strategies resolve contradictions in reported synthetic yields for chlorinated intermediates?

Methodological Answer:
Discrepancies often arise from:

  • Impurity profiles : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to identify byproducts (e.g., over-chlorinated species) .
  • Catalyst deactivation : ICP-MS detects trace metal leaching (e.g., Zn²⁺ in ZrCl₄-catalyzed reactions), requiring fresh catalyst batches .
  • Solvent purity : Karl Fischer titration ensures anhydrous conditions (<50 ppm H₂O) for chloride-mediated steps .

Advanced: How can the scaffold be modified to enhance bioactivity while maintaining solubility?

Methodological Answer:

  • Hydrophilic substitutions : Introduce -SO₃H or -COOH groups at the phenyl ring’s para position via Ullmann coupling (CuI/1,10-phenanthroline, 110°C) .
  • Prodrug design : Esterify the acrylic acid moiety with PEG-linked alcohols (e.g., PEG-400) to improve aqueous solubility. Hydrolysis studies at pH 7.4 confirm controlled release .
  • Heterocyclic fusion : Attach 1,3,4-oxadiazole rings via Huisgen cycloaddition (CuAAC), balancing lipophilicity (clogP ~2.8) and metabolic stability .

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